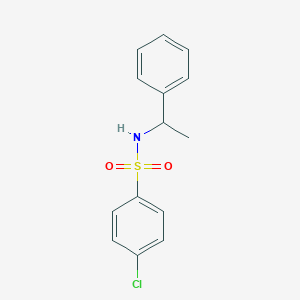
4-chloro-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPB, this compound is a sulfonamide derivative and has been shown to have various biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, CPB has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
CPB has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it has potential as an antibiotic. CPB has also been shown to inhibit the growth of cancer cells, suggesting that it has potential as an anticancer agent. Additionally, CPB has been shown to have an effect on the regulation of pH in the body, as it inhibits carbonic anhydrase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPB in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, CPB has been shown to have various bioactive properties, making it a potentially useful compound for studying various biological processes. However, one limitation of using CPB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CPB. For example, further studies could be conducted to investigate its potential as an antibiotic or anticancer agent. Additionally, the mechanism of action of CPB could be further elucidated, which could lead to a better understanding of its physiological effects. Finally, CPB could be further modified to improve its bioactivity or to make it more selective for certain enzymes or receptors.
Méthodes De Synthèse
The synthesis of CPB involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of CPB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
CPB has been used in various scientific research applications due to its potential as a bioactive compound. For example, it has been studied as a potential inhibitor of carbonic anhydrase enzymes, which are important for regulating pH in the body. CPB has also been shown to have antimicrobial properties and has been studied for its potential as an antibiotic. Additionally, CPB has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
66898-13-3 |
|---|---|
Nom du produit |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Formule moléculaire |
C14H14ClNO2S |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
4-chloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
Clé InChI |
PISRQXFFYFWCDQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



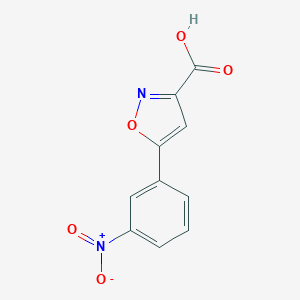
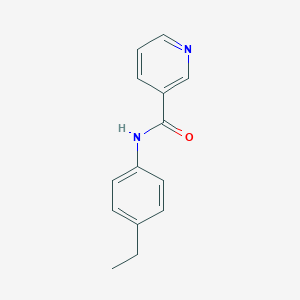
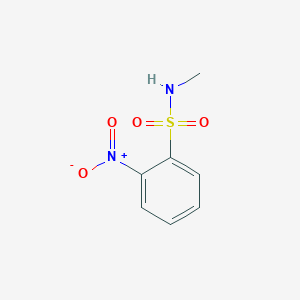
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
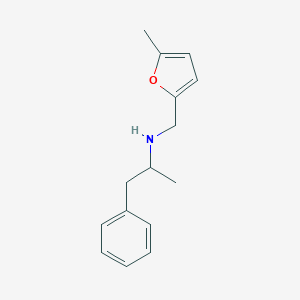
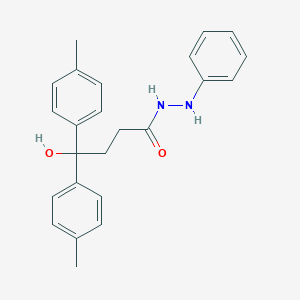
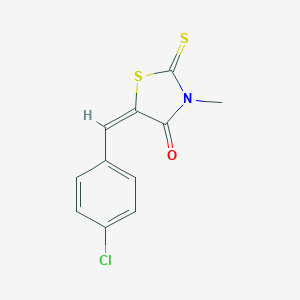
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
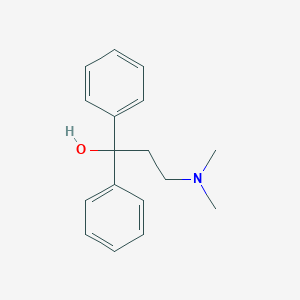
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
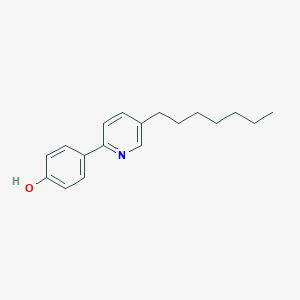

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)